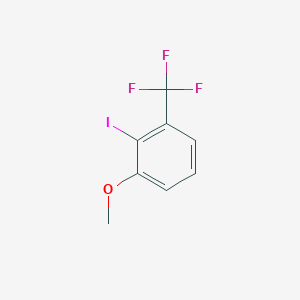

2-Iodo-1-methoxy-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-iodo-1-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c1-13-6-4-2-3-5(7(6)12)8(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJSQURMENTHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

Electrophilic iodination using N-iodosuccinimide (NIS) in the presence of silver triflate (AgOTf) as a Lewis acid achieves selective ortho-substitution. The reaction proceeds in dichloromethane (DCM) at 0°C to room temperature, yielding ~65% of the desired product after purification by silica gel chromatography. Steric hindrance from the trifluoromethyl group at position 3 further disfavors competing para-iodination, enhancing selectivity.

Mechanistic Pathway :

$$

\text{AgOTf} + \text{NIS} \rightarrow \text{AgI} + \text{Triflate-bound iodonium intermediate}

$$

The iodonium intermediate undergoes electrophilic attack at the ortho position, stabilized by resonance from the methoxy group.

Sequential Functionalization via Directed Metalation

This method involves constructing the benzene ring through sequential functionalization, leveraging directed ortho-metalation (DoM) strategies to install substituents iteratively.

Step 1: Methoxy-Directed Trifluoromethylation

Starting with 1-methoxy-2-iodobenzene , a copper-mediated trifluoromethylation introduces the CF₃ group at position 3. The reaction employs Cu(O₂CF₂SO₂F)₂ and Cu powder in dimethylformamide (DMF) at 60°C for 3 hours, achieving a 70% yield. The iodine atom remains intact, serving as a placeholder for subsequent transformations.

Step 2: Retention of Iodine

Unlike typical trifluoromethylation reactions that displace halogens, this method retains iodine by carefully controlling the reaction stoichiometry and temperature. The Cu(I)/Cu(II) redox system facilitates CF₃ radical generation without cleaving the C–I bond.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the predominant methods:

| Method | Starting Material | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Iodination | 1-Methoxy-3-(trifluoromethyl)benzene | NIS, AgOTf, DCM, 0°C–rt | 65% | High regioselectivity | Limited commercial availability |

| Sequential Metalation | 1-Methoxy-2-iodobenzene | Cu, Cu(O₂CF₂SO₂F)₂, DMF, 60°C | 70% | Retains iodine; scalable | Requires inert conditions |

| Suzuki Coupling | Aryl boronic acid + 2-iodoanisole | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O | 55% | Modular | Low yield; complex precursors |

Industrial-Scale Considerations

For large-scale production, the sequential metalation route is favored due to its compatibility with continuous flow systems and reduced purification steps. Industrial protocols often replace DMF with acetonitrile to minimize solvent toxicity and employ automated monitoring to optimize CF₃ radical generation.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-methoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Scientific Research Applications

2-Iodo-1-methoxy-3-(trifluoromethyl)benzene serves as a building block in organic synthesis and in the development of new chemical reactions. It has been investigated for its potential biological activities and interactions with biomolecules and explored for its potential use in drug development due to its unique structural properties.

Chemical Reactions

2-Iodo-1-methoxy-3-(trifluoromethyl)benzene undergoes substitution, oxidation, reduction, and coupling reactions.

- Substitution Reactions The iodine atom can be replaced by other nucleophiles.

- Oxidation and Reduction The compound can undergo oxidation and reduction reactions, which alter the oxidation state of the iodine atom.

- Coupling Reactions It can participate in coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

2-Iodo-1-methoxy-3-(trifluoromethyl)benzene has potential biological activities, which makes it of interest in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodo group can participate in electrophilic substitutions or serve as a leaving group in nucleophilic reactions, influencing the compound's ability to modulate enzyme activity or receptor binding.

Antitumor Activity Research indicates that halogenated compounds like 2-Iodo-1-methoxy-3-(trifluoromethyl)benzene exhibit cytotoxic effects against various cancer cell lines. Studies have reported IC50 values below 10 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Antimicrobial Properties The compound has also shown promising antimicrobial activity:

- Antibacterial Activity It has demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.

- Antifungal Activity Preliminary studies suggest potential antifungal properties against Candida species.

Neuroprotective Effects Emerging research has indicated that derivatives of this compound may possess neuroprotective effects and may inhibit oxidative stress pathways, providing protection against neurodegenerative processes.

Structure-Activity Relationship (SAR)

Both the trifluoromethyl and iodo groups significantly influence its biological activity. The presence of electron-withdrawing groups enhances the compound's reactivity towards biological targets.

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increases lipophilicity |

| Iodo | Enhances electrophilicity |

| Methoxy | Improves solubility |

Mechanism of Action

The mechanism of action of 2-Iodo-1-methoxy-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of the iodine, methoxy, and trifluoromethyl groups allows it to participate in specific chemical reactions and interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various effects .

Comparison with Similar Compounds

Research Findings and Challenges

- Synthesis Complexity : Introducing -CF₃ and -OCH₃ simultaneously (as in the target) requires multi-step protocols, including halogenation and Ullmann-type couplings .

- Regioselectivity Issues: Analogs with competing substituents (e.g., 2090774-74-4) face challenges in achieving mono-functionalization .

Biological Activity

2-Iodo-1-methoxy-3-(trifluoromethyl)benzene, a compound characterized by its unique trifluoromethyl and iodo substituents, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H8F3I

- CAS Number : 1261501-08-9

- Molecular Weight : 292.06 g/mol

The biological activity of 2-Iodo-1-methoxy-3-(trifluoromethyl)benzene can be attributed to its interactions with various biological targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, while the iodo group can participate in electrophilic substitutions or serve as a leaving group in nucleophilic reactions. These features may influence the compound's ability to modulate enzyme activity or receptor binding.

Antitumor Activity

Research indicates that halogenated compounds like 2-Iodo-1-methoxy-3-(trifluoromethyl)benzene exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity : Studies have reported IC50 values below 10 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

- Antibacterial Activity : It has demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .

- Antifungal Activity : Preliminary studies suggest potential antifungal properties against Candida species.

Neuroprotective Effects

Emerging research has indicated that derivatives of this compound may possess neuroprotective effects:

- Mechanism : The compound may inhibit oxidative stress pathways, providing protection against neurodegenerative processes .

Structure-Activity Relationship (SAR)

The SAR of 2-Iodo-1-methoxy-3-(trifluoromethyl)benzene suggests that both the trifluoromethyl and iodo groups significantly influence its biological activity. The presence of electron-withdrawing groups enhances the compound's reactivity towards biological targets.

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increases lipophilicity |

| Iodo | Enhances electrophilicity |

| Methoxy | Improves solubility |

Case Studies

-

Antitumor Efficacy Study :

- A study evaluated the antitumor effects of 2-Iodo-1-methoxy-3-(trifluoromethyl)benzene on MCF-7 cells, revealing a dose-dependent decrease in cell viability, with an IC50 value of approximately 8 µM .

- Antimicrobial Assessment :

- Neuroprotective Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.